N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 1170039-23-2, synonym DTTA) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole thioether acetamide class. Its molecular formula is C14H9Cl2N3O2S2, with a molecular weight of 386.3 g/mol and a computed XLogP3-AA of 4.8.

Molecular Formula C14H9Cl2N3O2S2
Molecular Weight 386.27
CAS No. 1170039-23-2
Cat. No. B2392272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
CAS1170039-23-2
Molecular FormulaC14H9Cl2N3O2S2
Molecular Weight386.27
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O2S2/c15-10-6-9(12(16)23-10)13-18-19-14(21-13)17-11(20)7-22-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19,20)
InChIKeyGOHBHEGCELTKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 1170039-23-2): Procurement-Relevant Structural and Physicochemical Baseline


N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 1170039-23-2, synonym DTTA) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole thioether acetamide class. Its molecular formula is C14H9Cl2N3O2S2, with a molecular weight of 386.3 g/mol and a computed XLogP3-AA of 4.8 [1]. The molecule integrates three pharmacophoric elements: a 2,5-dichlorothiophene ring at the oxadiazole 5-position, a 1,3,4-oxadiazole core, and a phenylthioacetamide side chain connected via a thioether (–S–CH2–CO–NH–) bridge [1]. This structural architecture places it within a broader class of 1,3,4-oxadiazole derivatives extensively investigated for antimicrobial, antitubercular, anticancer, and anti-inflammatory properties [2].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide in Research Procurement


Within the 1,3,4-oxadiazole thioether acetamide family, three structural variables independently govern biological target engagement: (i) the electronic character and substitution pattern of the 5-aryl/heteroaryl group on the oxadiazole ring, (ii) the nature of the thioether side chain (arylthio vs. alkylthio vs. benzylthio), and (iii) the halogenation pattern. The 2,5-dichlorothiophen-3-yl substituent at position 5 of the oxadiazole ring introduces a distinct electron-withdrawing environment (two chlorine atoms at positions 2 and 5 of the thiophene) that is fundamentally different from the mono-chlorinated, non-chlorinated thiophene, or simple phenyl 5-substituents found in closely related analogs [1]. In structure–activity relationship (SAR) studies of clubbed thiophene-1,3,4-oxadiazole derivatives, the presence and positioning of electron-withdrawing groups on the thiophene ring were shown to dramatically modulate antimicrobial potency, with 2,5-dichlorothiophene-bearing compounds exhibiting superior antibacterial activity against both Gram-positive and Gram-negative strains compared to their non-chlorinated or mono-substituted counterparts [2]. Consequently, procurement of a generic 1,3,4-oxadiazole analog lacking the precise 2,5-dichlorothiophen-3-yl and phenylthioacetamide combination is expected to yield divergent biological outcomes.

Quantitative Differentiation Evidence for N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide vs. Closest Analogs


Lipophilicity (XLogP3-AA = 4.8) Differentiates Target Compound from 5-Phenyl and Non-Chlorinated Thiophene Oxadiazole Analogs

The target compound exhibits a computed XLogP3-AA value of 4.8, placing it in a lipophilicity range suitable for membrane permeation while retaining one hydrogen bond donor (the acetamide –NH–) and six hydrogen bond acceptors (oxadiazole N and O, carbonyl O, thioether S, and two Cl atoms) [1]. In comparative terms, the 5-phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (lacking the dichlorothiophene moiety) is expected to show lower lipophilicity (estimated XLogP ~3.0–3.5 based on typical phenyl vs. dichlorothiophene contributions) [2]. This ~1.3–1.8 log unit difference in lipophilicity has been correlated with enhanced membrane transit and target-site accumulation in oxadiazole antimicrobial series, where compounds in the logP 4–5 range showed 2- to 4-fold lower MIC values compared to analogs with logP <3.5 [3].

Lipophilicity Drug-likeness Membrane permeability Oxadiazole physicochemical profiling

2,5-Dichlorothiophen-3-yl Substituent Confers Distinct Electronic Landscape vs. 5-Phenyl or 5-(Thiophen-2-yl) Oxadiazole Analogs

The 2,5-dichlorothiophen-3-yl group at the oxadiazole 5-position provides a unique electronic signature: two chlorine atoms exert a combined –I (inductive) electron-withdrawing effect with Hammett σₘ values of +0.37 per chlorine, while the thiophene sulfur contributes +M (mesomeric) electron donation. This dual electronic character is absent in the 5-phenyl analog and in the non-chlorinated 5-(thiophen-2-yl) analog [1]. In a directly comparable series of pyrazole derivatives containing 2,5-dichlorothiophene substituents, compound 11c demonstrated significant antimicrobial and analgesic activity superior to analogs bearing non-chlorinated or mono-chlorinated thiophene groups, with the dichloro pattern specifically linked to enhanced target binding [2]. Within 1,3,4-oxadiazole SAR frameworks, electron-withdrawing groups at the para-position of the C5-phenyl ring were shown to enormously enhance antibacterial activity; the 2,5-dichlorothiophen-3-yl substitution extends this principle to a heteroaryl context with dual halogenation [3].

Electron-withdrawing group effects Structure–activity relationship Oxadiazole C5-substitution Halogenation impact

Phenylthioacetamide Side Chain Provides Thioether (–S–CH2–CO–NH–) Connectivity Distinct from Amide-Direct-Linked or Alkylthio Oxadiazole Analogs

The target compound features a phenylthioacetamide side chain (Ph–S–CH2–CO–NH–Oxadiazole), where the thioether sulfur atom serves as both a conformational hinge and a potential hydrogen-bond acceptor. This connectivity is structurally distinct from (a) direct amide-linked analogs [e.g., N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, which lacks the phenylthio group entirely], and (b) alkylthio-linked analogs where the phenyl group is replaced by an alkyl chain [1]. In a recent comprehensive study of S-substituted 5-(2-(phenylthio)pyridine-3-yl)-1,3,4-oxadiazole-2-thiol derivatives, the nature of the S-substituent (alkyl chain length) was shown to profoundly impact multi-target biological potency: compound Ih (octyl chain, MIC = 102.9 nM against M. tuberculosis) and compound Ij (dodecyl chain, MIC = 123.6 nM, IC₅₀ = 3.199 µM DPPH antioxidant) demonstrated that the thioether substituent directly governs antitubercular, antioxidant, and antimicrobial efficacy [2]. While the target compound employs an arylthio (phenylthio) rather than alkylthio S-substituent, the underlying principle—that the thioether side-chain identity is a critical potency determinant—is directly transferable [2].

Thioether linkage Phenylthio pharmacophore Oxadiazole side-chain SAR Antimicrobial thioethers

Computed Topological Polar Surface Area (TPSA = 122 Ų) and Rotatable Bond Count (nRotB = 5) Define a Favorable Oral Drug-Likeness Profile vs. Bulkier Oxadiazole Analogs

The target compound has a computed TPSA of 122 Ų and 5 rotatable bonds, both within the favorable ranges defined by Veber's rules for oral bioavailability (TPSA ≤ 140 Ų, nRotB ≤ 10) [1]. These values position the compound favorably relative to bulkier 1,3,4-oxadiazole analogs bearing extended substituents. For comparison, the N-benzothiazolyl acetamide series of 1,3,4-oxadiazol-2-ylthio-N-phenyl acetamides, which demonstrated broad-spectrum antimicrobial activity with MIC values of 3.12–25 µg/mL and antitubercular MIC of 6.25–25 µg/mL, had higher molecular weights and TPSA values due to the benzothiazole moiety [2]. The target compound's TPSA of 122 Ų suggests adequate passive membrane permeability while retaining sufficient polarity for aqueous solubility, a balance that is often disrupted in analogs with larger aromatic substituents that push TPSA above 140 Ų [1].

Drug-likeness Oral bioavailability prediction Veber rules ADME profiling

Research and Industrial Application Scenarios for N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide Based on Quantitative Differentiation Evidence


Antimicrobial Drug Discovery Programs Requiring Lipophilic, Membrane-Permeable 1,3,4-Oxadiazole Scaffolds with Electron-Withdrawing Heteroaryl Substitution

The target compound's XLogP3-AA of 4.8 and TPSA of 122 Ų place it within the favorable permeability window for Gram-negative bacterial outer membrane transit [1]. In antimicrobial screening of 1,3,4-oxadiazole-clubbed thiophene derivatives, compounds bearing electron-withdrawing groups on the thiophene ring demonstrated enhanced antibacterial activity against both Staphylococcus aureus and Escherichia coli, with MIC values in the low µg/mL range for the most potent analogs [2]. The 2,5-dichlorothiophen-3-yl substitution pattern—with its dual chlorine inductive effect—is expected to provide a differentiated activity profile relative to mono-chlorinated or non-halogenated thiophene analogs, making this compound a suitable candidate for inclusion in focused antimicrobial screening libraries where halogen-dependent SAR is under investigation.

Structure–Activity Relationship (SAR) Studies Exploring Thioether Side-Chain Contributions to Multi-Target Oxadiazole Pharmacology

Recent evidence from S-substituted 5-(2-(phenylthio)pyridine-3-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrates that the identity of the S-substituent profoundly governs biological potency across antitubercular (MIC range 102.9–>1000 nM), antioxidant (DPPH IC₅₀ range 3.199–>100 µM), and antimicrobial endpoints [3]. The phenylthioacetamide side chain of the target compound provides a distinct arylthio pharmacophore (Ph–S–CH2–CO–NH–) that bridges the conformational properties of a thioether hinge with the π-stacking potential of a terminal phenyl ring. This compound can serve as a key comparator in SAR campaigns aimed at dissecting the contribution of S-aryl vs. S-alkyl substitution to target engagement and selectivity profiles.

Physicochemical and ADME Profiling Studies Leveraging the Compound's Compliance with Veber Oral Bioavailability Criteria

With a TPSA of 122 Ų (below the 140 Ų Veber threshold), 5 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors, the target compound satisfies key drug-likeness criteria [1]. This profile supports its use as a reference compound in permeability assays (e.g., PAMPA, Caco-2) and metabolic stability studies within oxadiazole lead optimization programs. Its computed logP of 4.8 approaches the upper limit of the Lipinski rule-of-five but remains within the commonly accepted drug-like space (logP <5), providing an opportunity to study the balance between lipophilicity-driven membrane partitioning and potential metabolic liability in a controlled structural context.

Synthetic Chemistry and Building-Block Applications for Diversified Oxadiazole Library Construction

The compound's 1,3,4-oxadiazole core with a reactive acetamide –NH– group and a thioether linkage provides orthogonal derivatization handles for library synthesis. The 2,5-dichlorothiophen-3-yl substituent introduces synthetic versatility: the chlorine atoms can serve as sites for further cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) or remain as metabolically stable halogen substituents. This dual functionality—a derivatizable acetamide nitrogen and a coupling-ready dichlorothiophene—distinguishes the compound from simpler 5-phenyl or 5-(thiophen-2-yl) oxadiazole analogs that lack halogen-based synthetic handles, enabling more efficient diversification strategies in medicinal chemistry campaigns.

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